8-(4-chlorophenyl)-1,9-dimethyl-3H-purine-2,6-dione
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Overview
Description
1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,9-DIMETHYL- is a chemical compound with a complex structure that belongs to the purine family
Preparation Methods
The synthesis of 1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,9-DIMETHYL- involves several steps. The synthetic routes typically include the reaction of purine derivatives with chlorinated aromatic compounds under specific conditions. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity. The exact reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired outcome and scale of production .
Chemical Reactions Analysis
1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,9-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Scientific Research Applications
1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,9-DIMETHYL- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,9-DIMETHYL- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,9-DIMETHYL- can be compared with other similar compounds, such as:
1,3-DIPROPYL-8-(2-AMINO-4-CHLOROPHENYL)-XANTHINE: This compound shares structural similarities but differs in its functional groups and biological activities.
1H-PURINE-2,6-DIONE,8-(3-AMINO-1-PIPERIDINYL)-7-[(2-BROMOPHENYL)METHYL]-1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3,7-DIHYDRO-3-METHYL-: Another structurally related compound with distinct properties and applications.
Properties
CAS No. |
29220-28-8 |
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Molecular Formula |
C13H11ClN4O2 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-1,9-dimethyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C13H11ClN4O2/c1-17-10(7-3-5-8(14)6-4-7)15-9-11(17)16-13(20)18(2)12(9)19/h3-6H,1-2H3,(H,16,20) |
InChI Key |
OCVOFFXSXLBDQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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